N-(2-oxo-3H-1,3,4-thiadiazol-5-yl)acetamide
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Overview
Description
N-(2-oxo-3H-1,3,4-thiadiazol-5-yl)acetamide is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-3H-1,3,4-thiadiazol-5-yl)acetamide typically involves the reaction of hydrazides with ammonium thiocyanate and a strong acid. One common method starts with the reaction of substituted benzoic acid with thionyl chloride, followed by the reaction with hydrazine, p-chloro benzaldehyde, and thioglycolic acid to form substituted thiazole derivatives. These hydrazides are then reacted with ammonium thiocyanate and a strong acid to form the desired thiadiazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-3H-1,3,4-thiadiazol-5-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives.
Scientific Research Applications
N-(2-oxo-3H-1,3,4-thiadiazol-5-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-oxo-3H-1,3,4-thiadiazol-5-yl)acetamide involves its interaction with various molecular targets. The compound’s bioactive properties are generally connected to its ability to disrupt processes related to DNA replication, making it effective against bacterial and cancer cells . The thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases, allowing it to interfere with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
Acetazolamide: A carbonic anhydrase inhibitor used to treat glaucoma and altitude sickness.
Butazolamide: Another carbonic anhydrase inhibitor with similar applications.
Thiosemicarbazide Derivatives: Compounds with similar antimicrobial and antifungal properties.
Uniqueness
N-(2-oxo-3H-1,3,4-thiadiazol-5-yl)acetamide is unique due to its specific structural features and the wide range of biological activities it exhibits. Its ability to act as a bioisostere of pyrimidine sets it apart from other thiadiazole derivatives, providing it with unique applications in medicinal chemistry and other fields.
Properties
IUPAC Name |
N-(2-oxo-3H-1,3,4-thiadiazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c1-2(8)5-3-6-7-4(9)10-3/h1H3,(H,7,9)(H,5,6,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDOOKWEIHQHCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NNC(=O)S1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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